molecular formula C8H5BrClN3O2 B13459675 Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

Cat. No.: B13459675
M. Wt: 290.50 g/mol
InChI Key: NUKJPSNRQYKQDU-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with bromine (position 3), chlorine (position 6), and a methyl ester group (position 8). Its molecular formula is C₈H₅BrClN₃O₂, with a molecular weight of 307.51 g/mol. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as Mps1/TTK inhibitors, as highlighted in recent pharmacological studies . Its structural complexity and halogen substitutions make it valuable for structure-activity relationship (SAR) studies in drug discovery.

Properties

Molecular Formula

C8H5BrClN3O2

Molecular Weight

290.50 g/mol

IUPAC Name

methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

InChI

InChI=1S/C8H5BrClN3O2/c1-15-8(14)4-2-6(10)12-13-5(9)3-11-7(4)13/h2-3H,1H3

InChI Key

NUKJPSNRQYKQDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN2C1=NC=C2Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromo-6-chloroimidazo[1,2-b]pyridazine.

    Reaction Conditions: The compound is synthesized by treating 3-bromo-6-chloroimidazo[1,2-b]pyridazine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

    Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up: The reaction is scaled up using larger quantities of starting materials and reagents.

    Optimization: Reaction conditions are optimized to maximize yield and minimize impurities.

    Purification: Industrial purification techniques such as recrystallization and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities and protein interactions.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate with structurally related imidazo-pyridazine/pyridine derivatives, focusing on substituent positions, synthetic routes, and biological relevance.

Structural Analogues and Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences Similarity Score Reference
This compound 3-Br, 6-Cl, 8-COOCH₃ C₈H₅BrClN₃O₂ 307.51 N/A (see Note) Reference compound N/A
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate 2-COOCH₃, 6-Cl C₈H₆ClN₃O₂ 227.61 572910-59-9 Bromine absent; ester at position 2 0.98
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate 3-COOC₂H₅, 6-Cl C₉H₈ClN₃O₂ 241.63 1150566-27-0 Ethyl ester; bromine absent 0.88
Ethyl 8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate 8-Br, 6-Cl, 2-CF₃, 3-COOC₂H₅ C₁₁H₇BrClF₃N₃O₂ 394.55 N/A Trifluoromethyl at position 2; ethyl ester N/A
3-Bromo-6-chloroimidazo[1,2-a]pyridine 3-Br, 6-Cl (pyridine core) C₇H₄BrClN₂ 240.48 886371-28-4 Pyridine instead of pyridazine core 0.76

Pharmacological Relevance

  • The target compound and its analogues are pivotal in kinase inhibition. For instance, compound 12 (), derived from 3-bromo-6-chloroimidazo[1,2-b]pyridazine, exhibits potent Mps1/TTK inhibitory activity, crucial for anticancer drug development .
  • Bromine and chlorine substituents enhance binding affinity to kinase ATP pockets, while ester groups (methyl/ethyl) modulate solubility and metabolic stability .

Physicochemical Properties

  • Lipophilicity: Bromine and chlorine increase logP values compared to non-halogenated analogues, impacting membrane permeability.
  • Solubility : Methyl esters generally offer better aqueous solubility than ethyl esters, as seen in compounds .

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